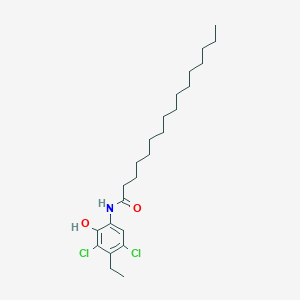
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as AM404 and is a potent endocannabinoid reuptake inhibitor. It has been found to have a wide range of physiological and biochemical effects, making it a promising candidate for future research.
Mecanismo De Acción
AM404 acts as an endocannabinoid reuptake inhibitor by blocking the enzyme responsible for the breakdown of anandamide. This results in increased levels of anandamide in the body, which can then bind to cannabinoid receptors and produce various physiological effects. AM404 has also been found to inhibit the uptake of other neurotransmitters, including serotonin and dopamine, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, it has been found to have analgesic effects by inhibiting the reuptake of anandamide. AM404 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM404 has several advantages for use in lab experiments. It is a potent endocannabinoid reuptake inhibitor, making it a useful tool for studying the endocannabinoid system. Additionally, it has been shown to have a wide range of physiological and biochemical effects, making it a versatile compound for studying various biological processes. However, the synthesis of AM404 is a complex process that requires careful control of reaction conditions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on AM404. One area of interest is its potential use in pain management, particularly for chronic pain conditions. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-tumor effects. Finally, there is potential for the development of novel drugs based on the structure of AM404, which may have improved efficacy and fewer side effects compared to existing drugs.
Métodos De Síntesis
The synthesis of AM404 involves the reaction of arachidonic acid with acetaminophen in the presence of a catalytic amount of iodine. This reaction results in the formation of N-arachidonoylphenolamine, which is then converted to AM404 by the addition of chloroacetyl chloride. The synthesis of AM404 is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
AM404 has been extensively studied for its potential use in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects by inhibiting the reuptake of anandamide, an endocannabinoid that plays a key role in pain perception. AM404 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-tumor effects in various cancer cell lines.
Propiedades
Número CAS |
117827-06-2 |
|---|---|
Nombre del producto |
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- |
Fórmula molecular |
C24H39Cl2NO2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)27-21-18-20(25)19(4-2)23(26)24(21)29/h18,29H,3-17H2,1-2H3,(H,27,28) |
Clave InChI |
XNIGXYXNGOOKMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Otros números CAS |
117827-06-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



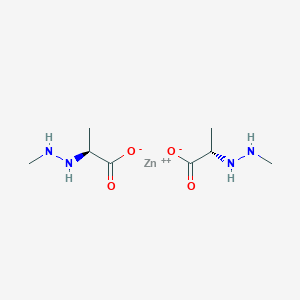
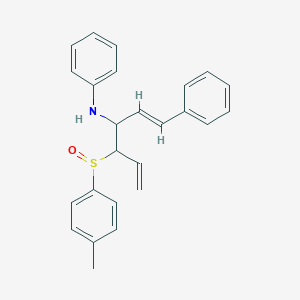
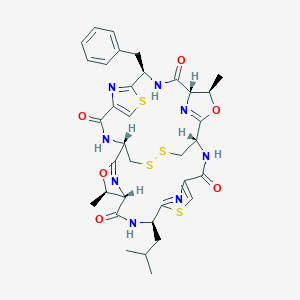
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
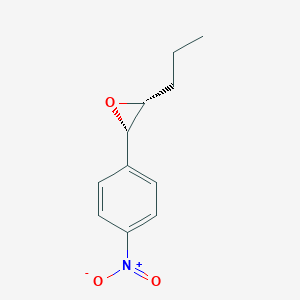
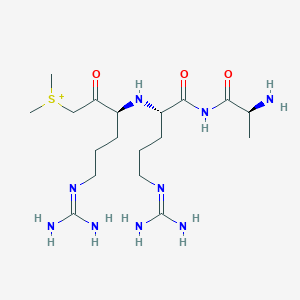
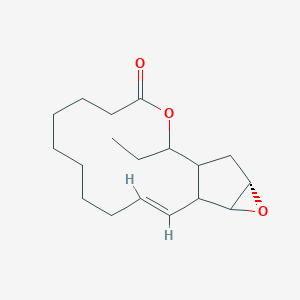
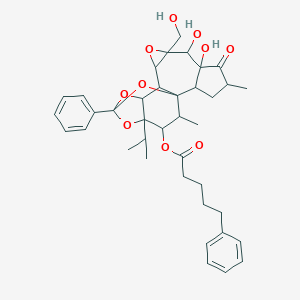
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
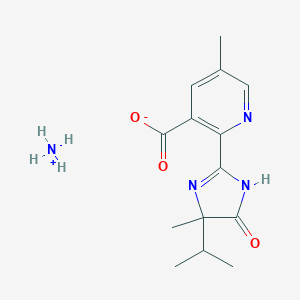
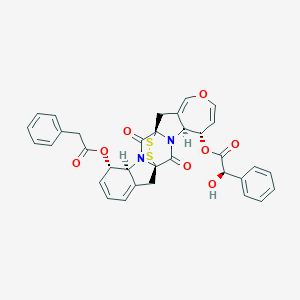
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)